Peonidin 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables. [, , , , , , , , , , , , , , , , , , , ] It is commonly found in various berries like cranberries, blueberries, lingonberries, bilberries, and some varieties of grapes and pears. [, , , , , , , , , , , , , , , , ] In scientific research, peonidin 3-galactoside serves as a valuable subject for investigating the phytochemical composition of different plant species, studying the impact of genetic and environmental factors on anthocyanin accumulation, and exploring its potential bioactivities. [, , , , , , , , , , , , , , , , ]
Peonidin-3-O-galactoside chloride is a natural anthocyanin compound, classified as a glycoside of peonidin, a pigment found in various fruits and flowers. It is known for its vibrant color and is commonly utilized in food and beverage industries as a natural colorant. The compound's chemical structure includes a galactose sugar moiety linked to the peonidin aglycone, contributing to its stability and solubility in aqueous solutions.
Peonidin-3-O-galactoside chloride is primarily derived from plants, particularly those within the genus Peonia and other sources such as grapes and red cabbage. It can also be found in wine, where it contributes to the color profile of red wines. The compound can be synthesized in laboratory settings for research and commercial purposes.
Peonidin-3-O-galactoside chloride can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process typically involves:
In laboratory settings, synthetic approaches may involve the glycosylation of peonidin with galactose under acidic or enzymatic conditions.
The synthesis requires careful control of temperature and pH to ensure the stability of the anthocyanin during the process. High-performance liquid chromatography (HPLC) is often employed for analysis and purification of the compound.
The molecular structure of peonidin-3-O-galactoside chloride features a chromenylium structure characteristic of anthocyanins. The presence of hydroxyl groups contributes to its color properties and reactivity.
Peonidin-3-O-galactoside chloride can undergo various chemical reactions typical for anthocyanins:
These reactions are significant in food chemistry as they influence the stability and shelf life of products containing this compound.
Peonidin-3-O-galactoside chloride exhibits antioxidant properties by scavenging free radicals, which may contribute to its health benefits when consumed in dietary sources. It interacts with cellular components, potentially modulating signaling pathways associated with inflammation and oxidative stress.
Research indicates that anthocyanins like peonidin derivatives may enhance endothelial function and exhibit anti-inflammatory effects through various mechanisms involving gene expression modulation.
Peonidin-3-O-galactoside chloride is utilized in several scientific applications:
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